molecular formula C15H16BClO2 B12622700 2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 918630-48-5

2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12622700
CAS No.: 918630-48-5
M. Wt: 274.6 g/mol
InChI Key: DRLKSEPVTBKAOP-UHFFFAOYSA-N
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Description

2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a chloronaphthalene moiety attached to a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 1-chloronaphthalene with a boron-containing reagent under specific conditions. One common method involves the use of boronic acids or boronate esters in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized naphthalene derivatives .

Scientific Research Applications

2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • [(1-Chloronaphthalen-2-yl)oxy]acetic acid
  • 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride

Uniqueness

2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, such as the presence of a dioxaborinane ring and a chloronaphthalene moiety.

Properties

CAS No.

918630-48-5

Molecular Formula

C15H16BClO2

Molecular Weight

274.6 g/mol

IUPAC Name

2-(1-chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C15H16BClO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3

InChI Key

DRLKSEPVTBKAOP-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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